1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole is an organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a sulfonyl group attached to a 4-bromo-2,5-dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylphenylamine and benzimidazole.
Sulfonylation: The 4-bromo-2,5-dimethylphenylamine is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonylated intermediate.
Cyclization: The sulfonylated intermediate is then reacted with benzimidazole under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzimidazole core can interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
- 4-bromo-2,5-dimethylphenylamine
Uniqueness
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a benzimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-8-15(11(2)7-12(10)16)21(19,20)18-9-17-13-5-3-4-6-14(13)18/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNOANZRBVHDLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.